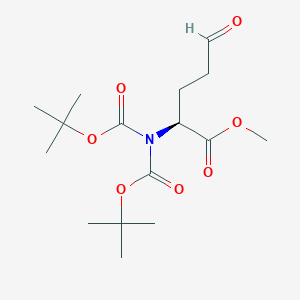
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
Descripción general
Descripción
Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate is a useful research compound. Its molecular formula is C16H27NO7 and its molecular weight is 345.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Non-Natural Alpha-Amino Acids :
- A study by Constantinou-Kokotou et al. (2001) developed a general method to synthesize enantiopure non-natural alpha-amino acids using Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate as a key intermediate, derived from L-glutamic acid. This method was successfully applied to synthesize (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).
Synthesis of (S)-α-amino Oleic Acid :
- Magrioti and Constantinou-Kokotou (2002) reported an efficient synthesis of (S)-α-amino oleic acid, starting from this compound. The process involved several steps, including olefination, hydrogenation, controlled reduction, and a Wittig reaction, leading to the production of free α-amino oleic acid and N-tert-Butoxycarbonyl-protected amino oleic acid (Magrioti & Constantinou-Kokotou, 2002).
Synthesis of ω-Functionalized α-Amino Acids :
- Markidis and Kokotos (2002) developed an efficient route to synthesize various ω-functionalized α-amino acids, using the compound as a starting material. The process involved Wittig reactions and subsequent hydrogenation steps, highlighting the versatility of this compound in synthesizing diverse α-amino acids (Markidis & Kokotos, 2002).
Synthesis of Collagen Cross-links :
- Adamczyk et al. (1999) described an efficient synthesis method for tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate in preparing collagen cross-links. This method showcased the compound's role in the synthesis of biologically significant structures (Adamczyk et al., 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h10-11H,8-9H2,1-7H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDVERRTEUYROC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC=O)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC=O)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450653 | |
| Record name | Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192314-71-9 | |
| Record name | Methyl N,N-bis(tert-butoxycarbonyl)-5-oxo-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl (2S)-2-(bis(tert-butoxycarbonyl)amino)-5-oxopentanoate a useful starting material for synthesizing complex molecules?
A1: This compound possesses two key functionalities that make it valuable in organic synthesis:
- The aldehyde group (-CHO): This group is highly reactive and can undergo various transformations like Wittig reactions [, , ]. This allows for the introduction of carbon chains with specific lengths and functionalities.
Q2: Can you give a specific example of how this compound is utilized to synthesize a specific α-amino acid?
A2: One example from the research [] describes the synthesis of (S)-α-amino oleic acid. this compound undergoes a series of reactions including:
Q3: How does the length of the side chain in the synthesized α-amino acids get determined?
A3: The length of the side chain is controlled by the specific reagents used in the reactions with this compound. For example, in the Wittig reaction, the length of the carbon chain in the ω-trityloxy alkylidene triphenylphosphoranes will dictate the final side chain length in the synthesized α-amino acid [, ]. Similarly, different starting alkanediols or dibromides will lead to varying side chain lengths [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


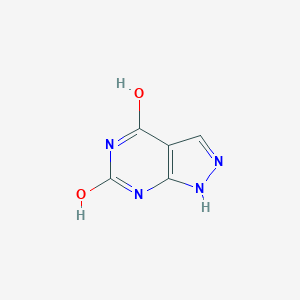
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
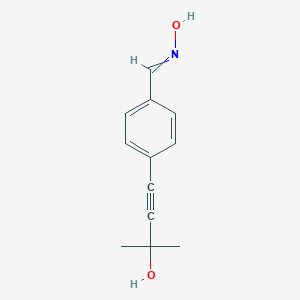
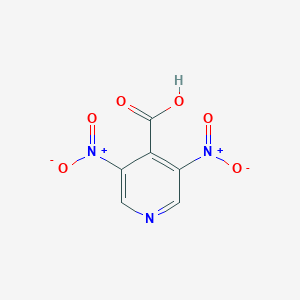

![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
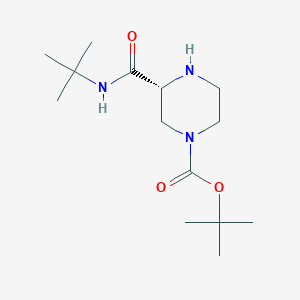

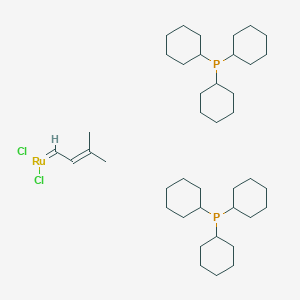

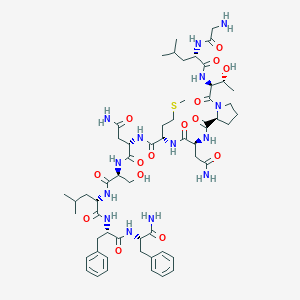
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)
